

Spectroscopic Data and Analysis of 1- Allylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 1-ALLYLCYCLOHEXENE

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This guide provides a comprehensive overview of the spectroscopic data for **1-allylcyclohexene**, a valuable intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **1-allylcyclohexene** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Table 1: ^1H NMR Spectroscopic Data for **1-Allylcyclohexene** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
5.81	ddt	16.9, 10.1, 7.0	$-\text{CH}=\text{CH}_2$
5.68	ddd	10.1, 5.8, 3.6	$=\text{CH}-$ (cyclohexene)
5.59	dd	10.1, 2.1	$=\text{CH}-$ (cyclohexene)
5.05-4.99	m	-	$-\text{CH}=\text{CH}_2$
2.17-2.12	m	-	Allylic CH (cyclohexene)
2.06	ddd	13.0, 6.3, 6.3	Allylic CH_2
2.05	ddd	13.0, 6.3, 6.3	Allylic CH_2
2.00-1.94	m	-	Cyclohexene CH_2
1.80-1.68	m	-	Cyclohexene CH_2
1.58-1.47	m	-	Cyclohexene CH_2
1.28-1.18	m	-	Cyclohexene CH_2

Table 2: ^{13}C NMR Spectroscopic Data for **1-Allylcyclohexene** (100 MHz, CDCl_3)[1]

Chemical Shift (δ , ppm)	Assignment
137.25	-CH=CH ₂
131.39	=CH- (cyclohexene)
127.2	=CH- (cyclohexene)
115.71	-CH=CH ₂
40.65	Allylic CH ₂
35.01	Allylic CH (cyclohexene)
28.80	Cyclohexene CH ₂
25.27	Cyclohexene CH ₂
21.41	Cyclohexene CH ₂

Table 3: Infrared (IR) Spectroscopy Data for **1-Allylcyclohexene**

Wavenumber (cm ⁻¹)	Functional Group
~3070	=C-H Stretch (alkene)
~2925	C-H Stretch (alkane)
~2850	C-H Stretch (alkane)
1643	C=C Stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for **1-Allylcyclohexene**[\[1\]](#)

m/z	Relative Intensity	Assignment
122	6%	[M] ⁺ (Molecular Ion)
81	100%	[M - C ₃ H ₅] ⁺ (Base Peak)
79	22%	Fragmentation Product

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1-allylcyclohexene** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence is used.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate integration, if necessary.[2]
- Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

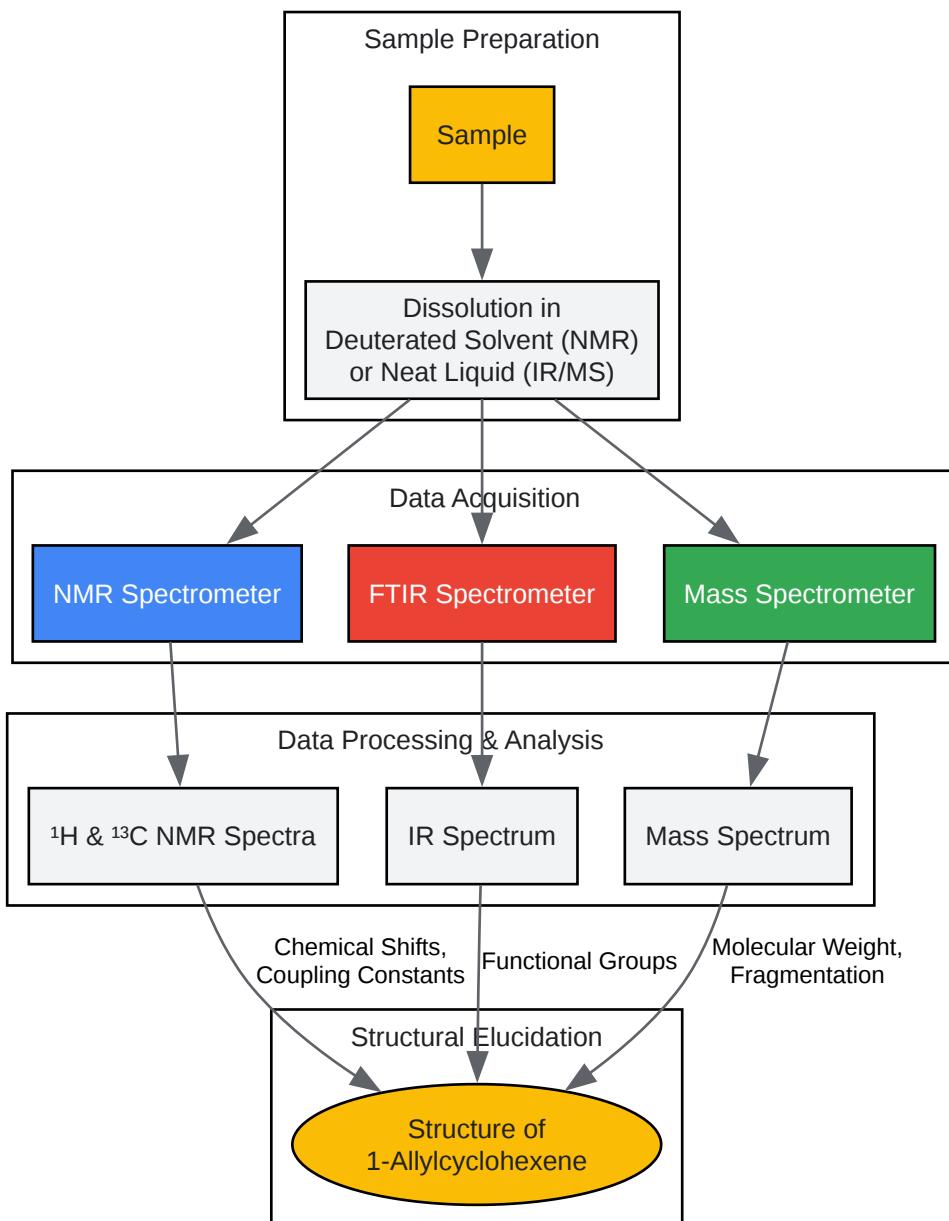
- Sample Preparation: A drop of neat **1-allylcyclohexene** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **1-allylcyclohexene** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Ionization: The volatile sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-allylcyclohexene**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. sc.edu [sc.edu]
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